molecular formula C13H21Cl2N5 B6591845 N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride CAS No. 1655430-59-3

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride

Cat. No. B6591845
CAS RN: 1655430-59-3
M. Wt: 318.2 g/mol
InChI Key: KSODOXNLLQKTEM-SFGLUTOSSA-N
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Description

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N5 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives in Optical Sensing and Biological Applications

Pyrimidine derivatives, due to their heterocyclic structure containing nitrogen atoms, have found applications as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as exquisite sensing materials with a range of biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis of Pyranopyrimidine Scaffolds

Pyranopyrimidine cores are pivotal in the medicinal and pharmaceutical industries for their synthetic applications and bioavailability. Recent research has highlighted their applicability and the intensive investigations into their development, particularly through the use of hybrid catalysts, showcasing their role in the synthesis of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory Applications of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory properties. This has been attributed to their ability to inhibit the expression and activities of various inflammatory mediators, making them potential candidates for the development of new anti-inflammatory agents (Rashid et al., 2021).

Application in Heterocyclic Compound Synthesis

Research has also shown that pyrimidine derivatives are versatile intermediates for the synthesis of various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. Their dual nature as ambident nucleophiles and electrophiles allows for a broad range of chemical transformations, making them valuable scaffolds for the synthesis of biologically active compounds (Negri, Kascheres, & Kascheres, 2004).

Green Chemistry Applications

The development of fused heterocyclic compounds through multi-component reactions (MCRs) represents an atom economical, straightforward, and eco-friendly approach for the synthesis of complex molecules. This highlights the role of pyrimidine derivatives in facilitating the development of novel pharmaceuticals through sustainable methods (Dhanalakshmi et al., 2021).

properties

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODOXNLLQKTEM-SFGLUTOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride

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